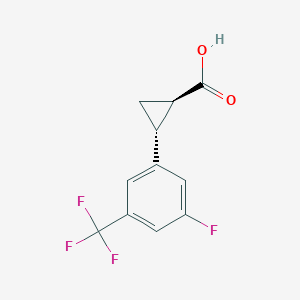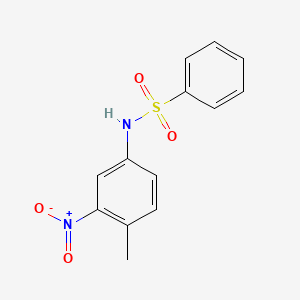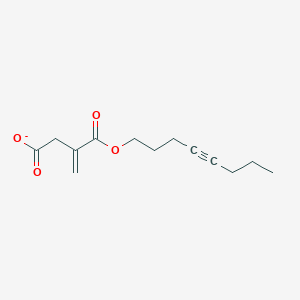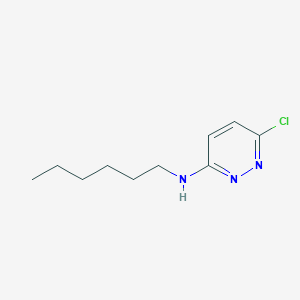
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is an organic compound with the molecular formula C13H11NO6S. . This compound is characterized by the presence of a nitrophenyl group and a furan ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 2-((furan-2-ylmethyl)sulfonyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds, particularly as an impurity in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl 2-(furfurylsulfinyl)acetate
- 4-Nitrophenyl 2-(furfurylsulfanyl)acetate
- 4-Nitrophenyl 2-(furfurylsulfonyl)acetate
Uniqueness
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various chemical reactions and biological pathways, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H11NO7S |
|---|---|
Molekulargewicht |
325.30 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(furan-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C13H11NO7S/c15-13(9-22(18,19)8-12-2-1-7-20-12)21-11-5-3-10(4-6-11)14(16)17/h1-7H,8-9H2 |
InChI-Schlüssel |
GJSSBBOQNVHYNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CS(=O)(=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)







![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)





